

An In-Depth Technical Guide to Isobutyl Stearate: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Isobutyl stearate*

CAS No.: 646-13-9

Cat. No.: B167186

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isobutyl stearate**, a versatile ester with significant applications in the pharmaceutical, cosmetic, and chemical industries. This document consolidates its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and potential application in drug delivery systems.

Chemical Identity: Synonyms and Alternative Names

Isobutyl stearate is known by a variety of names in scientific literature, commercial products, and regulatory documents. A comprehensive list of these identifiers is crucial for accurate literature review and material sourcing.

IUPAC Name: 2-methylpropyl octadecanoate^{[1][2][3]}

Chemical Abstract Service (CAS) Registry Number: 646-13-9^{[1][2][3]}

A comprehensive list of synonyms and alternative identifiers is provided in the table below.

Category	Name/Identifier
Systematic & Common Names	2-methylpropyl octadecanoate[1][2][3], Isobutyl octadecanoate[1][4], Octadecanoic acid, 2-methylpropyl ester[1][3][5], Stearic acid, isobutyl ester[1][3][5], Stearic acid isobutyl ester[1], 2-Methylpropyl stearate[6]
Trade Names & Commercial Identifiers	Uniflex IBYS[1][7], Kessco IBS[1][4][7], Kemester 5415[1][7], Emerest 2324[1][7], Estol 1476[1][7], HallStar® IBST[8]
Regulatory & Database Identifiers	EINECS 211-466-1[1][9], UNII-V8DPR6HNX3[1], HSDB 2177[1][4][7], BRN 1792857[1][7], DTXSID9027285[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **isobutyl stearate** is essential for its application in research and development, particularly in formulation science. The following table summarizes key quantitative data.

Property	Value	Units
Molecular Formula	C ₂₂ H ₄₄ O ₂	-
Molecular Weight	340.58	g/mol
Appearance	Waxy, crystalline solid or oily liquid	-
Melting Point	~20 - 28.9	°C
Boiling Point	381.5	°C
Density	0.85 (at 20°C)	g/cm ³
Refractive Index	~1.4365 - 1.4410 (at 20-25°C)	-
Vapor Pressure	5.07 x 10 ⁻⁶	mmHg (at 25°C)
Flash Point	187.7	°C
Solubility	Insoluble in water; Very soluble in ether; Soluble in alcohol, acetone, chloroform, benzene, mineral oil, and vegetable oils. [2] [8] [9] [10]	-
Saponification Value	170 - 180	mg KOH/g

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a representative application in drug delivery are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

This protocol describes a common method for the synthesis of **isobutyl stearate** using an acid catalyst, adapted from established esterification procedures.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Stearic Acid

- Isobutanol (2-methyl-1-propanol)
- Concentrated Sulfuric Acid or p-Toluenesulfonic acid (catalyst)
- Sodium Bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Equipment:

- Round-bottom flask
- Heating mantle with magnetic stirrer
- Dean-Stark apparatus or a similar water separator
- Condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus fitted with a condenser, add stearic acid and isobutanol. A typical molar ratio of stearic acid to isobutanol is 1:3 to ensure the reaction goes to completion.
- **Catalyst Addition:** Carefully add the acid catalyst (e.g., concentrated sulfuric acid, approximately 0.1-0.5% of the stearic acid weight) to the reaction mixture.
- **Esterification:** Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more

water is collected, which typically takes several hours.

- Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining aqueous impurities.
- Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the excess isobutanol using a rotary evaporator.
- Purification: The crude **isobutyl stearate** can be further purified by vacuum distillation to obtain a high-purity product.

This protocol provides a representative method for preparing an oil-in-water (O/W) nanoemulsion using **isobutyl stearate** as the oil phase. This formulation is suitable for the topical delivery of lipophilic drugs. The procedure is based on general high-energy emulsification methods.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- **Isobutyl Stearate** (Oil Phase)
- Lipophilic drug
- A non-ionic surfactant (e.g., Polysorbate 80)
- A co-surfactant (e.g., Propylene glycol)
- Purified Water (Aqueous Phase)

Equipment:

- High-pressure homogenizer or a microfluidizer
- Magnetic stirrer

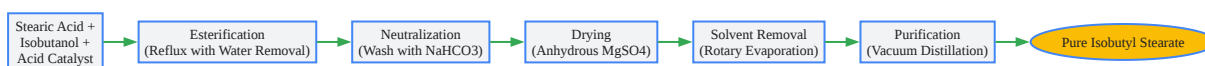
- Beakers

Procedure:

- Oil Phase Preparation: Dissolve the lipophilic drug in **isobutyl stearate** at a predetermined concentration with gentle heating and stirring to ensure complete dissolution.
- Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Propylene glycol) in purified water.
- Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed to form a coarse emulsion.
- Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for a specified number of cycles and at an optimized pressure to reduce the droplet size to the nano-range.
- Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index, zeta potential, and drug content.

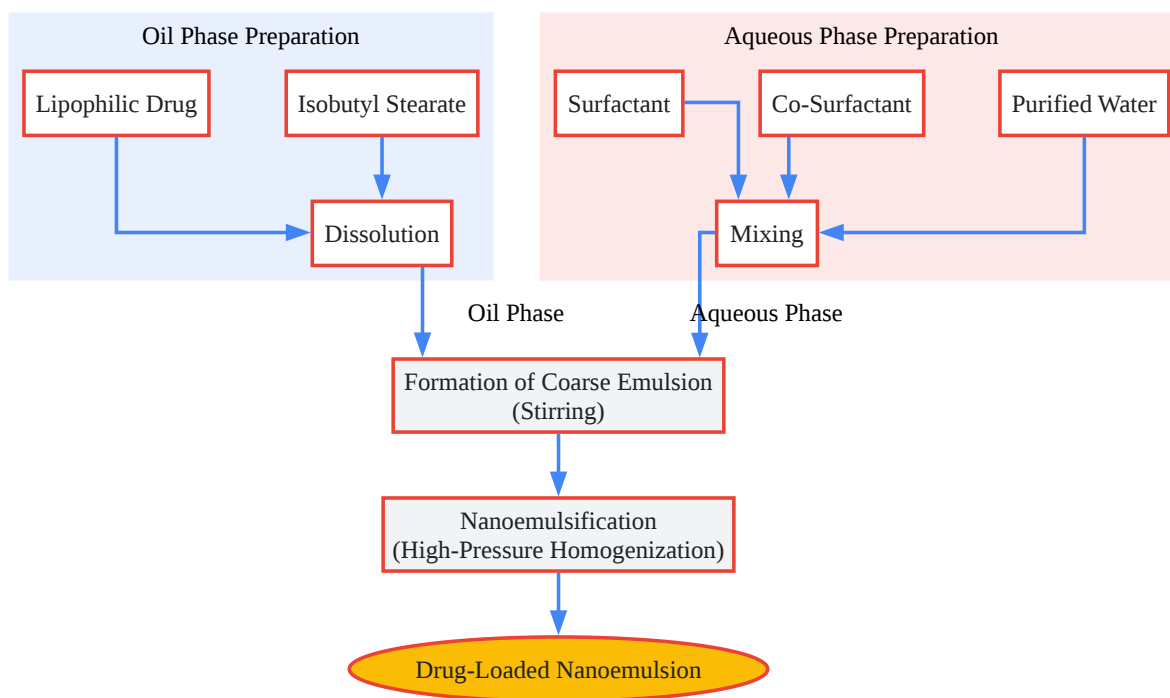
Visualizations

The following diagrams illustrate the workflow for the synthesis of **isobutyl stearate** and the preparation of a nanoemulsion.



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Caption: Workflow for the synthesis and purification of **isobutyl stearate**.



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Caption: General workflow for preparing a drug-loaded nanoemulsion.

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